

Crystal Structure of AZD3839 in the BACE1 Active Site: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of AZD3839, a potent and selective inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease. This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the structure determination.

Introduction

BACE1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta (A β) peptides that are central to the pathology of Alzheimer's disease.^{[1][2][3]} The development of effective BACE1 inhibitors is a primary strategy for reducing A β levels in the brain.^[4] AZD3839 is a clinical candidate that has demonstrated potent inhibition of BACE1 and significant reduction of A β levels in preclinical studies.^[2] Understanding the precise binding mechanism of AZD3839 within the BACE1 active site is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Crystallographic Structure of AZD3839 in Complex with BACE1

The crystal structure of AZD3839 bound to the active site of BACE1 was determined at a resolution of 1.8 Å and is deposited in the Protein Data Bank (PDB) with the accession code 4B05.^{[1][2][3][5][6]} The inhibitor binds in a "flap-open" conformation of the enzyme.^{[1][2][7]}

Key Molecular Interactions

The binding of AZD3839 to the BACE1 active site is characterized by a network of specific hydrogen bonds and hydrophobic interactions:

- Interaction with Catalytic Dyad: The amidine group of AZD3839 forms crucial hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp228, which is a hallmark of aspartic protease inhibitors.^{[1][2]}
- S1 Subsite: The phenyl ring of the inhibitor occupies the S1 subpocket.^[7]
- S2' Subpocket: The substituted pyridine ring of AZD3839 fits into the S2' subpocket, where the pyridine nitrogen establishes a key hydrogen bond with the side chain of Trp76.^{[1][2][7]}
- Displacement of Water Molecule: The difluoromethyl group on the pyridine ring displaces a conserved water molecule that typically coordinates with Ser35 and Asn37.^{[1][2]}
- S3 Subsite: The pyrimidine ring of AZD3839 is oriented towards the S3 pocket.^[7]

These interactions collectively contribute to the high affinity and selectivity of AZD3839 for BACE1.

Quantitative Data

The following tables summarize the key quantitative data associated with the interaction of AZD3839 with BACE1.

Table 1: Crystallographic Data for BACE1 in complex with AZD3839

Parameter	Value	Reference
PDB ID	4B05	[1] [3] [5]
Resolution	1.80 Å	[1] [2] [3] [6]
Space Group	P212121	[2] [3]
R-Value Work	0.178	[6]
R-Value Free	0.215	[6]

Table 2: In Vitro Binding Affinity and Potency of AZD3839

Parameter	Species	Value	Reference
Ki (BACE1)	Human	26.1 nM	[1] [2]
Ki (BACE2)	Human	372 nM	[1] [2]
Ki (Cathepsin D)	Human	>25 µM	[1] [2]
IC50 (Aβ40 reduction)	Human SH-SY5Y cells	4.8 nM	[1] [2] [4]
IC50 (sAPPβ reduction)	Human SH-SY5Y cells	16.7 nM	[4]
IC50 (Aβ40 reduction)	Mouse N2A cells	32.2 nM	[1]
IC50 (Aβ40 reduction)	Mouse primary cortical neurons	50.9 nM	[1]
IC50 (Aβ40 reduction)	Guinea pig primary cortical neurons	24.8 nM	[1]

Experimental Protocols

The following sections detail the methodologies employed in the determination of the BACE1-AZD3839 crystal structure and its biochemical characterization.

Protein Expression and Purification

The expression and purification of the BACE1 protein for structural studies were conducted as previously described by Patel et al.[2]

Crystallization

AZD3839 was introduced into the BACE1 crystals through a soaking method.[1][2] The general crystallization procedure for BACE1 has been previously described by Swahn et al.[2] A common method for apo BACE1 crystallization involves the sitting-drop vapor diffusion technique.[8] Equal volumes of the protein solution and a mother liquor are mixed and equilibrated against a larger volume of the mother liquor.[8] The mother liquor for apo BACE1 typically contains polyethylene glycol (PEG) 5000 monomethyl ether, ammonium iodide, and sodium citrate at a specific pH.[8]

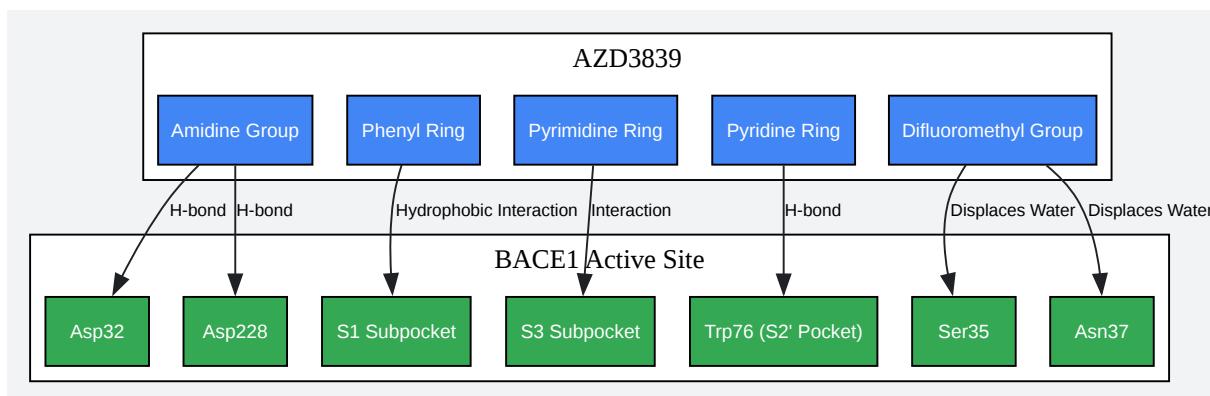
X-ray Data Collection and Processing

Crystallographic data for the BACE1-AZD3839 complex were collected using a Rigaku FR-E generator equipped with a MarMosaic 225-mm high-speed CCD detector.[2][3] The collected data were processed using the software MOSFLM and SCALA.[2][3]

In Vitro Enzyme Inhibition Assay (FRET)

The inhibitory potency of AZD3839 against BACE1 and other aspartic proteases was determined using a fluorescence resonance energy transfer (FRET) assay.[2][3] This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The concentration-dependent inhibition of this activity by AZD3839 allows for the determination of its K_i value.[2]

Cellular A β Reduction Assay


The potency of AZD3839 in a cellular context was assessed by measuring the reduction of A β 40 levels in the conditioned media of various cell lines, including human SH-SY5Y cells, mouse N2A cells, and primary cortical neurons from mice and guinea pigs.[1][2][4] These cells, some of which overexpress the amyloid precursor protein (APP), were treated with varying

concentrations of AZD3839.[\[1\]](#) The levels of secreted A β 40 were then quantified to determine the IC₅₀ value of the compound.[\[1\]](#)[\[2\]](#)

Visualizations

The following diagrams illustrate the experimental workflow for structure determination and the key interactions within the BACE1 active site.

Caption: Experimental workflow for determining the crystal structure of BACE1 with AZD3839.

[Click to download full resolution via product page](#)

Caption: Key molecular interactions between AZD3839 and the BACE1 active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Stepping closer to treating Alzheimer's disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwPDB: pdb_00004b05 [wwpdb.org]
- 6. rcsb.org [rcsb.org]
- 7. BACE1 (β -Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of AZD3839 in the BACE1 Active Site: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148114#crystal-structure-of-azd3839-in-bace1-active-site>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com